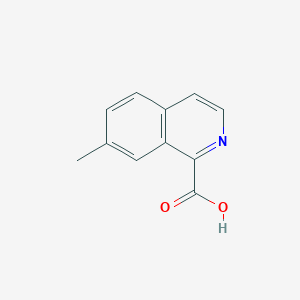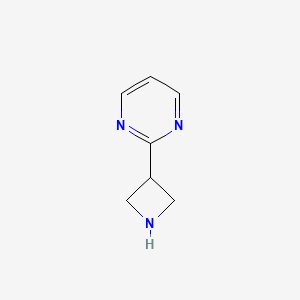
2-(Azetidin-3-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yl)pyrimidine is a heterocyclic compound that features both an azetidine ring and a pyrimidine ring The azetidine ring is a four-membered nitrogen-containing ring, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)pyrimidine can be achieved through various methods. One common approach involves the reaction of pyrimidine derivatives with azetidine intermediates. For instance, a green and practical method for the synthesis of 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation has been developed . This method is effective for a variety of substituents at different positions on the azetidine ring.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include molecular iodine, triethylamine, and various oxidizing and reducing agents. Reaction conditions may involve microwave irradiation, room temperature reactions, or specific temperature and pressure conditions depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of N-aryl imines with N-phthaloylglycine in the presence of triethylamine and 2-chloro-N-methylpyridinium iodide can yield various substituted azetidinones .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yl)pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, the azetidine ring can interact with bacterial enzymes, leading to the inhibition of bacterial growth. The pyrimidine ring may also interact with nucleic acids, affecting DNA and RNA synthesis .
Comparación Con Compuestos Similares
2-(Azetidin-3-yl)pyrimidine can be compared with other similar compounds, such as:
This compound dihydrochloride: This compound has similar structural features but differs in its salt form.
3-Pyrrole-substituted 2-azetidinones:
Spiro-azetidin-2-one derivatives: These compounds feature a spirocyclic structure with an azetidine ring, providing unique biological activities and synthetic applications.
Propiedades
Número CAS |
1236861-61-2 |
|---|---|
Fórmula molecular |
C7H9N3 |
Peso molecular |
135.17 g/mol |
Nombre IUPAC |
2-(azetidin-3-yl)pyrimidine |
InChI |
InChI=1S/C7H9N3/c1-2-9-7(10-3-1)6-4-8-5-6/h1-3,6,8H,4-5H2 |
Clave InChI |
DEXFWXDNNACYDB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-(2-Aminoethoxy)-1-propynyl]-2',3'-dideoxy-cytidine 5'-(tetrahydrogen triphosphate)](/img/structure/B12092388.png)
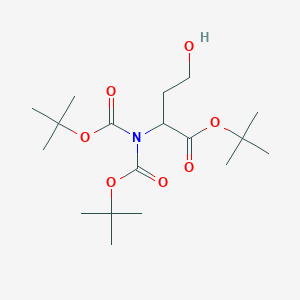
![5-[[(2S)-2-(Acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B12092392.png)
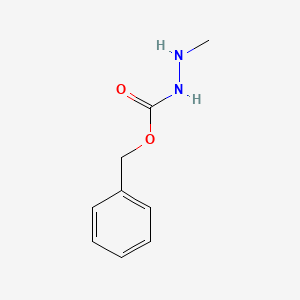
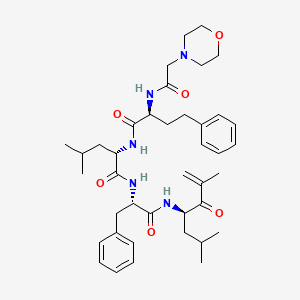
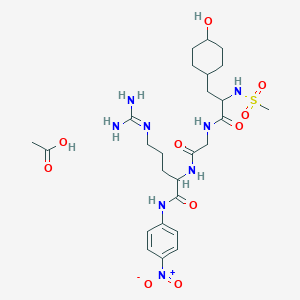
![[4,6,12,17,17-Pentamethyl-8-oxo-18-(3,4,5-trihydroxyoxan-2-yl)oxy-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosan-3-yl] acetate](/img/structure/B12092420.png)
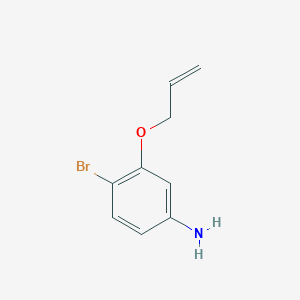
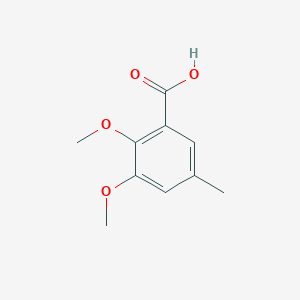
![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092442.png)


